2-Methoxypentanoic acid

Descripción general

Descripción

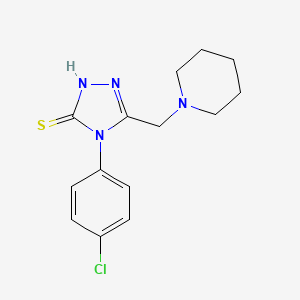

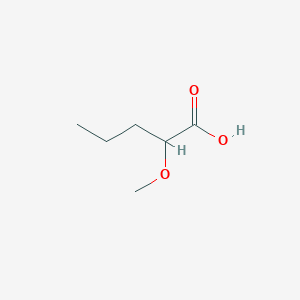

2-Methoxypentanoic acid is a chemical compound with the molecular formula C6H12O3 . It has an average mass of 132.158 Da and a monoisotopic mass of 132.078644 Da . It is also known by other names such as 2-Methoxypentansäure in German, Acide 2-méthoxypentanoïque in French, and Pentanoic acid, 2-methoxy- in English .

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The structure includes freely rotating bonds and has a polar surface area of 47 Å .Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm³ . It has a boiling point of 230.8±13.0 °C at 760 mmHg . The vapour pressure of this compound is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 51.5±6.0 kJ/mol . The flash point is 93.0±13.3 °C . The index of refraction is 1.427 . The molar refractivity is 33.1±0.3 cm³ .Aplicaciones Científicas De Investigación

Stereoselective Synthesis in Chemistry

2-Methoxypentanoic acid and its derivatives play a crucial role in stereoselective synthesis, a significant process in chemistry. For instance, the stereoselective synthesis of 2,3-dihydroxy-4-dimethylamino-5-methoxypentanoic acid, a fragment of calyculins, has been achieved. This synthesis provides conclusive evidence on the absolute configuration of calyculins, highlighting its importance in determining molecular configurations in complex organic compounds (Hamada et al., 1991).

Constituent in Bioactive Compounds

This compound and similar structures are found as constituent amino acids in various bioactive compounds. For example, different forms of 2-amino-5-arylpentanoic acids, which include methoxylated variants, are integral components in AM-toxins. These findings are essential in understanding the composition and biosynthesis of certain natural toxins (Shimohigashi et al., 1976).

Laboratory Techniques and Methodologies

In educational settings and laboratory practices, this compound and related compounds are used to teach important laboratory techniques. For example, a laboratory exercise involving the separation of constituents in a mixture including methoxybenzene (closely related to methoxypentanoic acid) demonstrates extraction, distillation, and crystallization techniques (Amsterdamsky, 1998).

Antimicrobial Properties

Research has shown that certain methoxylated fatty acids, including this compound and its analogs, exhibit antimicrobial properties. These compounds, often derived from marine sponges, show varying degrees of inhibition against Mycobacterium tuberculosis, suggesting their potential role in natural defense mechanisms in marine environments (Carballeira et al., 2004).

Physical Properties and Industrial Applications

The study of the physical properties of methoxylated compounds, including this compound, is vital for industrial applications. For instance, the measurement and modeling of the density and phase behavior of methoxy-derivatives are critical for their use in fuel and other chemical industries. This research contributes to the understanding of how these compounds behave under different temperatures and conditions, which is essential for their practical applications (Mardani et al., 2015).

Safety and Hazards

The safety information for 2-Methoxypentanoic acid indicates that it has GHS05 and GHS07 pictograms . The signal word is "Danger" . The hazard statements include H315, H318, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-methoxypentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4-5(9-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKQYTCYQWWVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

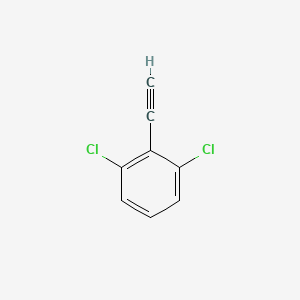

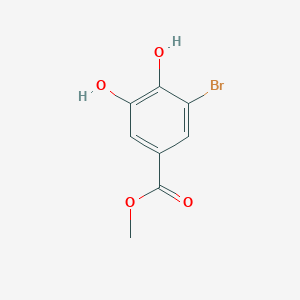

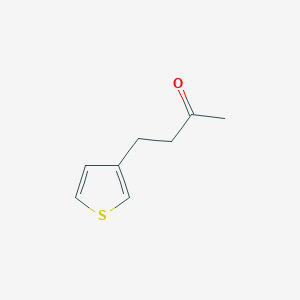

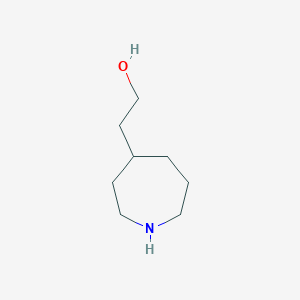

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, [(iodomethyl)sulfonyl]-](/img/structure/B3385683.png)

![Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3385686.png)

![(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid](/img/structure/B3385699.png)